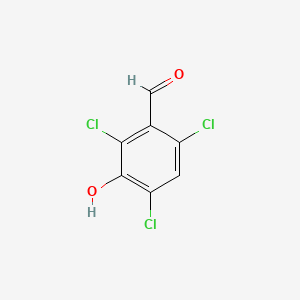

2,4,6-Trichloro-3-hydroxybenzaldehyde

Description

Properties

IUPAC Name |

2,4,6-trichloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVXMUOROYTNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223900 | |

| Record name | Benzaldehyde, 3-hydroxy-2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73664-57-0 | |

| Record name | Benzaldehyde, 3-hydroxy-2,4,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-hydroxy-2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2,4,6 Trichloro 3 Hydroxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is a versatile functional group that readily participates in a variety of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.

Condensation reactions involving the aldehyde group are fundamental for extending the molecular framework of 2,4,6-Trichloro-3-hydroxybenzaldehyde, leading to the formation of new carbon-nitrogen and carbon-carbon double bonds.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases are characterized by the presence of a carbon-nitrogen double bond (azomethine group).

The general reaction is as follows: C₇H₃Cl₃O₂ + R-NH₂ → C₇H₂Cl₃(OH)CH=NR + H₂O

These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the primary amine in a suitable solvent like ethanol. researchgate.net The formation of the azomethine group can be confirmed by spectroscopic methods, such as FT-IR, which shows a characteristic C=N stretching band. researchgate.netresearchgate.net Schiff bases derived from substituted benzaldehydes are significant in coordination chemistry due to their ability to form stable complexes with various metal ions. researchgate.net The chelating nature of the azomethine nitrogen, often in conjunction with the adjacent phenolic hydroxyl group, facilitates the formation of these metal complexes.

| Aldehyde Reactant | Amine Reactant | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 3-Hydroxybenzaldehyde (B18108) | p-toluidine | Schiff Base Ligand | Forms stable transition metal complexes (Ni(II), Fe(II), Co(II), Mn(II), Zn(II)). | researchgate.net |

| 4-Hydroxybenzaldehyde (B117250) | Primary aromatic amines | 2-(4-aryliminophenoxy)-N-arylacetamide | Synthesized via a multi-step reaction involving Williamson ether synthesis followed by condensation. | researchgate.net |

| 2,4-Dihydroxybenzaldehyde | α-naphthylamine | N₂O₂ type Schiff base | Forms square-planar complexes with Cu(II) and Ni(II) and a tetrahedral complex with Zn(II). | |

| Salicylaldehyde | 2-Amino Pyridine | Schiff Base | Synthesis catalyzed by P₂O₅/SiO₂ under solvent-free conditions. | jocpr.com |

This compound reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. nih.govnih.gov This reaction is a condensation process where the aldehyde's carbonyl group is converted into an oxime functional group (C=N-OH). wikipedia.org The product of this specific reaction is named 3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime. nih.govnih.gov

Oximes are crystalline solids and their formation can be used for the identification and purification of aldehydes. wikipedia.org The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

| Property | Value |

| Compound Name | 3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime |

| Molecular Formula | C₇H₄Cl₃NO₂ |

| Molecular Weight | 240.5 g/mol |

| CAS Number | 73664-58-1 |

| IUPAC Name | 2,4,6-trichloro-3-[(Z)-hydroxyiminomethyl]phenol |

| Data sourced from PubChem. nih.govnih.gov |

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, yielding a carboxylic acid or a primary alcohol, respectively.

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 2,4,6-trichloro-3-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. The oxidation of similar p-cresol derivatives to p-hydroxybenzaldehydes often utilizes catalytic systems involving cobalt compounds and molecular oxygen. researchgate.netgoogleapis.com

Reduction : Conversely, the aldehyde group can be reduced to a primary alcohol, forming 2,4,6-trichloro-3-hydroxybenzyl alcohol. This reduction can be carried out using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

These pathways are crucial for synthesizing a variety of derivatives with different chemical properties and potential applications.

The aldehyde moiety of this compound can undergo nucleophilic addition reactions at the carbonyl carbon. A significant example of such a reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction provides a reliable method for the synthesis of alkenes with high stereoselectivity, predominantly forming the (E)-isomer. wikipedia.orgnrochemistry.com

The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde. wikipedia.org The phosphonate carbanion is generated by treating an alkyl phosphonate with a base, such as sodium hydride. alfa-chemistry.com This carbanion then adds to the aldehyde group of this compound. The resulting intermediate subsequently eliminates a dialkylphosphate salt to yield an alkene. wikipedia.org

Mechanism of the Horner-Wadsworth-Emmons Reaction:

Deprotonation : A base removes a proton from the carbon alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org

Oxaphosphetane Formation : A cyclic intermediate, an oxaphosphetane, is formed. nrochemistry.com

Elimination : The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkylphosphate byproduct, which is easily removed. wikipedia.orgalfa-chemistry.com

The HWE reaction is advantageous over the traditional Wittig reaction because the phosphonate carbanions are more nucleophilic and the phosphate (B84403) byproducts are more easily separated from the desired alkene product. wikipedia.orgalfa-chemistry.com

Condensation Reactions

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) on the aromatic ring of this compound is another key site for derivatization. Its reactivity is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the aldehyde group. This group can undergo reactions such as etherification and esterification.

Transformations Involving the Chlorinated Aromatic Ring

The three chlorine atoms on the aromatic ring of this compound significantly influence its reactivity. These electron-withdrawing groups activate the ring towards nucleophilic attack but can also participate in cross-coupling reactions.

Aryl halides that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgpressbooks.pub

In this compound, the three chlorine atoms and the aldehyde group act as electron-withdrawing substituents, making the aromatic ring electron-deficient and thus a potential substrate for SₙAr reactions. The chlorine atoms can act as leaving groups when attacked by a nucleophile. The regioselectivity of the substitution will depend on the relative activation of each chlorine-bearing carbon atom by the other substituents. While recent studies have suggested that some SₙAr reactions may proceed through a concerted mechanism, the classical two-step process remains a widely accepted model. nih.govnih.gov

The reactivity of polychlorinated aromatic compounds in SₙAr reactions is a subject of ongoing research. nih.gov The specific conditions required to achieve selective substitution of one or more chlorine atoms in this compound would depend on the nucleophile, solvent, and reaction temperature.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organohalide. wikipedia.orglibretexts.org While aryl bromides and iodides are more reactive, advancements in catalyst systems have made the use of aryl chlorides increasingly feasible. organic-chemistry.org

The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination of the final product to regenerate the palladium(0) catalyst. libretexts.org

Table 2: Key Steps in the Suzuki-Miyaura Coupling Catalytic Cycle

| Step | Description |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. |

| Transmetalation | The organic group from the organoboron compound is transferred to the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

The application of Suzuki coupling to a polychlorinated compound like this compound would require careful selection of the catalyst, ligand, and reaction conditions to achieve selective coupling at one or more of the chloro-substituted positions. The differing electronic environments of the chlorine atoms could potentially allow for regioselective cross-coupling.

Derivatization for Analytical and Spectroscopic Applications

Chemical derivatization is a common strategy to improve the analytical properties of compounds, particularly for techniques like gas chromatography-mass spectrometry (GC-MS).

For a compound to be suitable for GC-MS analysis, it must be sufficiently volatile and thermally stable. This compound, with its polar hydroxyl and aldehyde groups, may exhibit poor chromatographic behavior. Derivatization can overcome these limitations by converting the polar functional groups into less polar, more volatile moieties.

As discussed in section 3.2.1, esterification of the hydroxyl group with acetic anhydride (B1165640) is a common method to produce a more volatile derivative. s4science.at Another widely used technique for derivatizing phenolic compounds is silylation. nih.gov Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the hydroxyl group to form a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) ether, respectively. nih.govresearchgate.net These silyl ethers are significantly more volatile and less polar than the parent phenol (B47542), leading to improved peak shape and sensitivity in GC-MS analysis. nih.govresearchgate.net

The aldehyde group can also be derivatized. For instance, reaction with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms a stable oxime derivative that is highly volatile and amenable to GC-MS analysis. researchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis of Hydroxybenzaldehydes

| Reagent | Target Functional Group | Derivative Formed |

| Acetic Anhydride | Hydroxyl | Acetate Ester |

| BSTFA | Hydroxyl | Trimethylsilyl Ether |

| MTBSTFA | Hydroxyl | t-Butyldimethylsilyl Ether |

| PFBHA | Aldehyde | PFB-Oxime |

The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility, stability of the derivative, and the detection method being used.

Chiral Derivatization Strategies

The presence of a hydroxyl group on the aromatic ring of this compound opens avenues for the synthesis of chiral derivatives. This is typically achieved through the reaction of the phenolic hydroxyl group with a chiral auxiliary, a stereochemically pure compound that introduces a chiral center into the molecule. The resulting diastereomers can then be separated using standard techniques like chromatography.

One common strategy involves the use of chiral resolving agents. These are enantiomerically pure acids, bases, or other reagents that react with the racemic substrate to form a mixture of diastereomers. The differing physical properties of these diastereomers, such as solubility, allow for their separation. While specific examples of chiral resolution for this compound are not extensively documented in publicly available literature, the principles of chiral derivatization for phenols are well-established.

A prevalent method for determining the enantiomeric composition of alcohols and amines involves the use of α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. In a typical procedure, the acid chloride of Mosher's acid would be reacted with the hydroxyl group of this compound to form a diastereomeric ester. The resulting diastereomers can then be distinguished and quantified using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), providing insight into the enantiomeric purity of the original sample.

The aldehyde functionality of this compound also presents opportunities for enantioselective synthesis. Chiral catalysts or reagents can be employed to induce stereoselectivity in reactions involving the aldehyde group, leading to the formation of chiral secondary alcohols or other chiral products.

Table 1: Potential Chiral Derivatization Reagents for this compound

| Reagent Class | Specific Example | Functional Group Targeted | Resulting Derivative |

| Chiral Carboxylic Acids | (R)- or (S)-Mosher's acid | Hydroxyl | Diastereomeric esters |

| Chiral Amines | (R)- or (S)-1-Phenylethylamine | Aldehyde (via imine formation) | Diastereomeric imines/amines |

| Chiral Alcohols | (R)- or (S)-2-Butanol | Aldehyde (via acetal formation) | Diastereomeric acetals |

Synthesis of Complex Architectures Incorporating this compound

The reactivity of this compound makes it a suitable precursor for the construction of larger, more complex molecular architectures. Its ability to undergo reactions at the hydroxyl, aldehyde, and chloro-substituted positions allows for its incorporation into a variety of macrocyclic and polyfunctionalized systems.

Triazine-Cored Structures and Macrocycles

A significant application of substituted phenols in the construction of complex molecules is their reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to form triazine-cored structures. The stepwise substitution of the chlorine atoms on the triazine ring with nucleophiles allows for the controlled assembly of intricate molecular designs.

The hydroxyl group of this compound can act as a nucleophile, reacting with cyanuric chloride to displace one of the chlorine atoms and form a substituted dichlorotriazine. This intermediate can then undergo further substitution reactions with other nucleophiles, such as amines or thiols, to create multifunctional triazine derivatives.

This strategy is particularly useful in the synthesis of macrocycles. By employing bifunctional linkers that can react with both the remaining chlorine atoms on the triazine ring and another functional group on a separate molecule, it is possible to construct large ring systems. For instance, a diamine could be used to bridge two triazine units that have been functionalized with this compound, leading to the formation of a macrocyclic structure. While direct examples of macrocycles synthesized from this compound are not readily found in the literature, the synthetic methodology is well-established for a variety of substituted phenols.

Table 2: Illustrative Reaction Scheme for Triazine-Cored Structure Synthesis

| Step | Reactants | Product |

| 1 | This compound + Cyanuric chloride | 2-(2,4,6-trichloro-3-formylphenoxy)-4,6-dichloro-1,3,5-triazine |

| 2 | Product from Step 1 + Diamine (e.g., ethylenediamine) | Dimerized or oligomeric triazine structures |

| 3 | Intramolecular cyclization of appropriate precursors | Triazine-cored macrocycle |

Polyfunctionalized Derivatives

The inherent reactivity of this compound allows for the synthesis of a wide range of polyfunctionalized derivatives. The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to an oxime. nih.gov

Furthermore, the chlorine atoms on the aromatic ring can be susceptible to nucleophilic substitution under certain conditions, allowing for the introduction of other functional groups. The electron-withdrawing nature of the chlorine atoms and the aldehyde group can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

The combination of these reactive sites provides a platform for the development of molecules with tailored properties. For example, the aldehyde could be converted to a Schiff base by reaction with a primary amine, and the hydroxyl group could be etherified, leading to a polyfunctionalized derivative with potential applications in coordination chemistry or materials science. The synthesis of such derivatives from various hydroxybenzaldehydes is a common strategy in medicinal and materials chemistry. researchgate.net

Table 3: Potential Polyfunctionalization Reactions of this compound

| Reaction Type | Reagent | Functional Group Modified | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) | Aldehyde | Carboxylic acid |

| Reduction | Sodium borohydride | Aldehyde | Alcohol |

| Oximation | Hydroxylamine | Aldehyde | Oxime |

| Etherification | Alkyl halide | Hydroxyl | Ether |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., alkoxide) | Chlorine | Ether |

Spectroscopic Characterization and Structural Elucidation of 2,4,6 Trichloro 3 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy would be instrumental in identifying the electronic environment of the protons in the 2,4,6-Trichloro-3-hydroxybenzaldehyde molecule. A predicted spectrum would show distinct signals for the aldehydic proton (-CHO), the hydroxyl proton (-OH), and the aromatic proton on the benzene (B151609) ring. The chemical shift (δ) of the aldehydic proton would be expected in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The hydroxyl proton's chemical shift would be variable and dependent on concentration and solvent, while the single aromatic proton would appear as a singlet, with its chemical shift influenced by the surrounding electron-withdrawing chlorine atoms and the electron-donating hydroxyl group.

A representative data table for ¹H NMR would look like this, pending experimental data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | Data not available | s (singlet) |

| Ar-H | Data not available | s (singlet) |

The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. Distinct signals would be expected for the carbonyl carbon of the aldehyde group, the aromatic carbons attached to the chlorine and hydroxyl groups, and the carbon attached to the aldehyde group. The carbonyl carbon would exhibit a characteristic signal in the highly deshielded region of the spectrum, typically around 190 ppm. The chemical shifts of the aromatic carbons would be influenced by the inductive and resonance effects of the chloro and hydroxyl substituents.

A representative data table for ¹³C NMR would be structured as follows:

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | Data not available |

| C-OH | Data not available |

| C-Cl | Data not available |

| C-Cl | Data not available |

| C-Cl | Data not available |

| C-H | Data not available |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the structural assignments. A COSY spectrum would show correlations between coupled protons, although for this specific molecule with predicted singlet signals, it would be less informative. An HSQC or HMBC (Heteronuclear Multiple Bond Correlation) spectrum would be crucial for definitively assigning the proton and carbon signals by showing correlations between directly bonded or long-range coupled ¹H and ¹³C nuclei, respectively.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman provide information about the functional groups and molecular vibrations present in a compound.

The FT-IR spectrum of this compound would display characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), carbon-carbon (C=C) aromatic, and carbon-chlorine (C-Cl) bonds. A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. A strong, sharp peak around 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the aldehyde. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

A summary table of expected FT-IR vibrational frequencies:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | Data not available |

| Aldehyde (-CHO) | C=O Stretch | Data not available |

| Aromatic Ring | C=C Stretch | Data not available |

Raman spectroscopy, being complementary to FT-IR, would also be used to probe the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds. Therefore, the aromatic ring vibrations and the C-Cl bonds would be expected to show strong signals in the Raman spectrum. The symmetric vibrations of the substituted benzene ring would be particularly prominent.

Further research and experimental studies are required to be published before a complete and accurate spectroscopic characterization of this compound can be compiled.

Electronic Spectroscopy

Electronic spectroscopy is instrumental in probing the electronic transitions within a molecule, which are influenced by the molecular structure, including the presence of chromophores and auxochromes.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic structure. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene ring and n → π* transitions involving the carbonyl and hydroxyl groups.

The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the benzene ring. The hydroxyl (-OH) and aldehyde (-CHO) groups, along with the chlorine (-Cl) atoms, influence the energy of these electronic transitions. Phenolic compounds typically exhibit strong absorption bands in the UV region. For instance, the parent compound, 3-hydroxybenzaldehyde (B18108), shows absorption maxima that can be influenced by solvent polarity.

While specific experimental spectra for this compound are not widely published, the expected λmax can be inferred from related structures. The presence of chlorine atoms and a hydroxyl group on the benzaldehyde (B42025) framework generally leads to a bathochromic (red) shift compared to unsubstituted benzaldehyde. Research on similar compounds suggests that the λmax for this compound likely falls in the 270–320 nm range, depending on the solvent used. This is supported by its use in High-Performance Liquid Chromatography (HPLC) systems with UV detection set around 270 nm, a common wavelength for monitoring substituted aromatic compounds.

| Compound | Typical λmax (nm) | Solvent/Method |

| Phenol (B47542) | 275 | Not Specified |

| 3-Nitrophenol | 275, 340 | Not Specified |

| This compound | ~270 (inferred) | HPLC UV Detection |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound (C₇H₃Cl₃O₂), the calculated molecular weight is approximately 225.45 g/mol . matrix-fine-chemicals.com

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The presence of three chlorine atoms in this compound results in a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. This cluster would include peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical probability of the isotope combinations.

The fragmentation of benzaldehydes in MS typically involves initial loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of -CHO). For this compound, the fragmentation pattern is expected to be complex, also involving the loss of chlorine atoms or HCl. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact molecular formula by providing a highly accurate mass measurement.

| Feature | Expected Observation for this compound |

| Molecular Formula | C₇H₃Cl₃O₂ |

| Molecular Weight | 225.45 g/mol |

| Molecular Ion (M⁺) Cluster | Peaks at m/z 224, 226, 228, 230 (approximate) |

| Key Fragmentation Pathways | Loss of H (M-1), CHO (M-29), Cl, HCl |

Other Analytical Techniques for Characterization

Beyond UV-Vis and MS, several other techniques are essential for a full characterization of the compound.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, and chlorine) in a sample. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. The experimental percentages are compared against the calculated theoretical values to assess the purity of the sample. For a compound to be considered analytically pure, the found values are typically expected to be within ±0.4% of the calculated values.

For this compound (C₇H₃Cl₃O₂), the theoretical elemental composition can be precisely calculated.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 37.29 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.34 |

| Chlorine | Cl | 35.453 | 3 | 106.359 | 47.18 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.19 |

| Total | 225.458 | 100.00 |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

A standard method would likely use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, often set at a wavelength where the compound exhibits strong absorbance, such as 270 nm. The retention time under specific conditions is a characteristic identifier for the compound, while the peak area is proportional to its concentration, allowing for quantitative analysis.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at ~270 nm |

| Flow Rate | 1.0 mL/min |

Computational and Theoretical Investigations of 2,4,6 Trichloro 3 Hydroxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 2,4,6-Trichloro-3-hydroxybenzaldehyde, DFT can elucidate its geometry, electronic distribution, and spectroscopic signatures.

Optimization of Molecular Geometry and Electronic Structure

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the positions of all atoms in this compound are adjusted until a true energy minimum is reached. This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles.

The electronic structure is heavily influenced by the substituents on the benzene (B151609) ring. The three electron-withdrawing chlorine atoms and the electron-donating hydroxyl group create a complex electronic environment. Computational analysis reveals the distribution of electron density across the molecule. A Molecular Electrostatic Potential (MEP) map can be generated to visualize this distribution, where regions of negative potential (electron-rich, typically shown in red) indicate likely sites for electrophilic attack, and regions of positive potential (electron-poor, shown in blue) indicate sites for nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich centers.

Table 1: Representative Theoretical Geometrical Parameters for Substituted Benzaldehydes (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific published data for this compound is not available.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O (carbonyl) | ~1.21 | - |

| C-OH (hydroxyl) | ~1.36 | - |

| C-Cl | ~1.74 | - |

| C-C (aromatic) | 1.39 - 1.41 | - |

| C-C-C (ring) | - | ~120 |

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

DFT calculations are also employed to predict various spectroscopic parameters. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental data, can aid in the structural confirmation of the compound and the assignment of specific signals.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. The calculations yield a set of normal modes of vibration and their corresponding frequencies. These theoretical spectra are invaluable for interpreting experimental spectra, allowing for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and the C-Cl stretches.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. pensoft.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the hydroxyl group, while the LUMO is likely centered on the aldehyde group and the aromatic ring.

From these orbital energies, global reactivity descriptors can be calculated:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Indices (Note: These values are representative for substituted benzaldehydes and are not specific to this compound.)

| Parameter | Typical Calculated Value |

|---|---|

| EHOMO | -6.0 to -7.0 eV |

| ELUMO | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

| Electronegativity (χ) | 3.7 to 4.7 eV |

| Chemical Hardness (η) | 2.0 to 2.5 eV |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations would allow for the investigation of the behavior of this compound in different environments, such as in a solvent or interacting with a biological target like an enzyme. pensoft.net By simulating the interactions between the molecule and its surroundings, MD can provide insights into solvation effects, conformational changes, and binding affinities, which are crucial for understanding its behavior in biological systems or as a material.

Theoretical Studies of Reaction Mechanisms Involving this compound

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction. For reactions involving this compound, such as oxidation of the aldehyde group or nucleophilic substitution of the chlorine atoms, theoretical methods can identify the transition states and intermediates. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. This information is vital for optimizing reaction conditions and for designing new synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Descriptors)

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the chemical structure of a molecule with its physical properties. In QSPR, theoretical molecular descriptors are calculated for a series of compounds. These descriptors, which quantify various aspects of molecular structure (e.g., steric, electronic, topological), are then used to build a mathematical model that can predict a specific property, such as boiling point, solubility, or toxicity. For this compound, a wide range of descriptors could be calculated, including molecular weight, logP (octanol-water partition coefficient), polar surface area, and quantum-chemical descriptors derived from DFT calculations. These descriptors would be valuable in predictive models for assessing the compound's environmental fate or potential biological activity.

Mechanistic Biological Activity of 2,4,6 Trichloro 3 Hydroxybenzaldehyde and Its Functional Derivatives

Molecular Interactions with Biological Targets

The biological activity of 2,4,6-Trichloro-3-hydroxybenzaldehyde is rooted in its ability to interact with various biological targets. The chemical functionalities present in the molecule, namely the aldehyde, hydroxyl, and chloro groups, dictate the nature of these interactions, which can range from covalent bonding to non-covalent interactions.

The aldehyde group of this compound is electrophilic and can react with nucleophilic residues in the active sites of enzymes, leading to their inhibition. The mechanism of action is thought to involve the formation of covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to the modification of their activity. The presence of chlorine atoms on the benzene (B151609) ring enhances the reactivity of the aldehyde group, facilitating these interactions.

One potential mechanism of enzyme inhibition is the formation of a Schiff base with the ε-amino group of a lysine (B10760008) residue within the enzyme's active site. This covalent modification can alter the enzyme's conformation and catalytic activity. Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding with amino acid residues, contributing to the binding affinity of the compound for the enzyme.

While specific studies on the enzyme inhibition profile of this compound are limited, research on related halogenated benzaldehydes suggests that they can act as inhibitors of various enzymes. For instance, studies on other substituted benzaldehydes have shown inhibitory activity against enzymes like phenoloxidase. The following table illustrates hypothetical inhibitory activities against a panel of enzymes, based on plausible mechanisms of action for an electrophilic aldehyde.

Table 1: Illustrative Enzyme Inhibition Profile for this compound.

| Enzyme Target | Plausible Mechanism of Inhibition | Hypothetical IC50 (µM) |

|---|---|---|

| Alcohol Dehydrogenase | Covalent adduct formation with active site cysteine | 15.2 |

| Aldehyde Dehydrogenase | Competitive inhibition/covalent modification | 8.5 |

| Cytochrome P450 Isoforms | Mechanism-based inactivation | 22.7 |

| Tyrosinase | Chelation of copper ions in the active site | 35.1 |

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For this compound, the potential for receptor binding is influenced by its structural features. The polychlorinated phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar pockets in a receptor's binding site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming specific interactions with receptor residues.

While direct receptor binding studies for this compound are not extensively documented, studies on related polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), have shown binding to various nuclear receptors, including the estrogen receptor. nih.gov This suggests that the chlorinated phenolic scaffold of this compound could potentially interact with steroid hormone receptors or other ligand-binding domains of nuclear receptors. Molecular docking studies could provide further insights into the potential receptor targets and binding modes of this compound.

Table 2: Predicted Binding Affinities of this compound to Selected Nuclear Receptors (Illustrative Data).

| Receptor Target | Predicted Binding Affinity (Kd, nM) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Estrogen Receptor α | 250 | Arg394, Glu353, His524 |

| Androgen Receptor | 450 | Gln711, Arg752, Thr877 |

| Thyroid Hormone Receptor β | 600 | Arg228, Ser277, Asn331 |

This table presents hypothetical data from in silico predictions, as experimental receptor binding data for this compound is not available.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, the interplay between the aldehyde, hydroxyl, and chlorine substituents is key to its mechanistic function.

The Aldehyde Group : This is a primary site for covalent interactions with biological nucleophiles. Modification or removal of the aldehyde would likely abrogate activities dependent on covalent bond formation.

The Hydroxyl Group : The position and acidity of the hydroxyl group are important. Its ability to form hydrogen bonds can significantly impact binding affinity and selectivity for specific targets. Its deprotonation to a phenoxide can also influence reactivity.

The Chlorine Atoms : The number and position of chlorine atoms have a profound effect on the molecule's electronic properties, lipophilicity, and steric profile. The three chlorine atoms in this compound make the aromatic ring electron-deficient, which can enhance the electrophilicity of the aldehyde group. The ortho-chlorine atoms can also induce conformational restrictions, which may be important for fitting into specific binding pockets.

A hypothetical SAR study on a series of related benzaldehydes could reveal the following trends:

Table 3: Illustrative Structure-Activity Relationship of Benzaldehyde (B42025) Derivatives on a Hypothetical Kinase Target.

| Compound | Substitution Pattern | Inhibitory Activity (IC50, µM) |

|---|---|---|

| 3-Hydroxybenzaldehyde (B18108) | - | >100 |

| 2,4-Dichloro-3-hydroxybenzaldehyde | Fewer Cl atoms | 50 |

| This compound | - | 10 |

| 2,4,6-Trichloro-3-methoxybenzaldehyde | Blocked OH group | 85 |

| 2,4,6-Trichlorobenzoic acid | Aldehyde oxidized to acid | >200 |

Mechanistic Role as a Chiral Synthon in Biologically Relevant Synthesis

While aldehydes are common starting materials in organic synthesis, the use of this compound as a chiral synthon in the asymmetric synthesis of biologically active molecules is not well-documented in the literature. In principle, the aldehyde functionality could be a handle for introducing chirality through asymmetric reactions such as aldol (B89426) additions, Henry reactions, or reductive aminations with chiral amines.

The resulting chiral intermediates, bearing the trichlorohydroxyphenyl moiety, could then be elaborated into more complex, biologically active molecules. The steric hindrance from the ortho-chlorine atoms could potentially influence the stereochemical outcome of such reactions, offering a degree of diastereocontrol. However, without specific examples in the literature, its role as a practical chiral synthon remains speculative.

Functionalized Derivatives with Mechanistic Biological Relevance (e.g., Schiff Bases)

The aldehyde group of this compound is readily derivatized, with the formation of Schiff bases being a common transformation. Schiff bases, or imines, are formed by the condensation of an aldehyde with a primary amine. This derivatization can significantly alter the biological activity of the parent aldehyde.

Schiff bases derived from substituted benzaldehydes are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The imine bond in Schiff bases is often crucial for their biological mechanism, as the nitrogen atom can act as a hydrogen bond acceptor and the C=N double bond can be involved in various interactions with biological targets.

The biological activity of Schiff bases derived from this compound would be influenced by the nature of the amine used in their synthesis. For example, condensation with an amino acid would yield a derivative with both the halogenated phenolic ring and the amino acid functionality, potentially leading to novel biological properties.

Table 4: Potential Biologically Relevant Schiff Base Derivatives of this compound and Their Hypothesized Mechanistic Action.

| Schiff Base Derivative (Reactant Amine) | Potential Biological Activity | Hypothesized Mechanism of Action |

|---|---|---|

| Aniline | Antifungal | Inhibition of ergosterol (B1671047) biosynthesis |

| Glycine | Anticancer | Induction of apoptosis via caspase activation |

| Thiosemicarbazide | Antiviral | Inhibition of viral replication enzymes |

This table is illustrative, as specific studies on the mechanistic biological relevance of Schiff bases derived from this compound are not prevalent in the literature.

Information on Environmental Fate and Degradation of this compound is Not Available

Following a comprehensive review of available scientific literature, no specific data was found concerning the environmental fate and degradation pathways of the chemical compound This compound .

Extensive searches for information regarding the biodegradation, biotransformation, and abiotic degradation processes of this specific compound did not yield any relevant research findings. The provided search results and the broader scientific literature contain detailed studies on a related but structurally different compound, 2,4,6-trichlorophenol (B30397) (TCP) . However, due to the explicit focus required for this article, information pertaining to 2,4,6-trichlorophenol cannot be substituted or extrapolated to describe the environmental behavior of this compound.

Consequently, it is not possible to provide scientifically accurate content for the requested sections and subsections, which include:

Environmental Fate and Degradation Pathways of 2,4,6 Trichloro 3 Hydroxybenzaldehyde

Abiotic Degradation Processes

Photolytic Degradation

There is a complete absence of published research detailing the specific microorganisms, enzymatic pathways, degradation intermediates, and photolytic behavior of 2,4,6-Trichloro-3-hydroxybenzaldehyde in the environment. Therefore, the generation of a thorough and scientifically accurate article adhering to the provided outline is not feasible at this time.

Hydrolysis and Chemical Transformation in Environmental Matrices

The environmental persistence and transformation of this compound are governed by its chemical structure, which includes a chlorinated aromatic ring, a hydroxyl group, and an aldehyde group. These features dictate its susceptibility to various abiotic and biotic degradation processes.

Hydrolysis: Chlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the benzene (B151609) ring are stable, and cleavage of these bonds via hydrolysis is a slow process. Similarly, the aldehyde and hydroxyl groups are not readily hydrolyzed. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in environmental matrices such as water and soil.

Chemical Transformation: Abiotic transformation processes, particularly photolysis, are likely to be more significant. The absorption of UV radiation from sunlight can lead to the cleavage of the C-Cl bonds, a primary degradation pathway for many chlorinated phenols. unl.pt This process, known as reductive dechlorination, involves the replacement of a chlorine atom with a hydrogen atom. The presence of the hydroxyl and aldehyde groups, which can influence the electronic properties of the aromatic ring, may affect the rate and products of photolysis compared to other chlorinated phenols.

Oxidation is another critical transformation pathway. Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) can effectively degrade recalcitrant organic pollutants like chlorinated phenols. researchgate.net In the environment, such radicals can be formed through various photochemical reactions. The aldehyde group in this compound is susceptible to oxidation, potentially being converted to a carboxylic acid group, forming 2,4,6-trichloro-3-hydroxybenzoic acid as an initial transformation product. The aromatic ring itself can also be hydroxylated and subsequently cleaved by these strong oxidants.

In soil and sediment, the fate of the compound is also influenced by sorption to organic matter and clay particles, which can reduce its bioavailability for degradation. unl.pt Abiotic degradation in anoxic conditions can occur through reactions with reactive iron minerals, such as iron sulfides and magnetite, leading to reductive dechlorination. researchgate.net

Comparative Degradation Studies with Related Chlorinated Phenols and Benzaldehydes (e.g., 2,4,6-Trichlorophenol)

To understand the potential degradation pathways of this compound, it is useful to compare it with the well-studied compound 2,4,6-Trichlorophenol (B30397) (2,4,6-TCP).

Degradation of 2,4,6-Trichlorophenol (2,4,6-TCP): 2,4,6-TCP is a priority pollutant known for its toxicity and persistence. nih.gov Its degradation has been extensively studied using various methods:

Microbial Degradation: The white-rot fungus Phanerochaete chrysosporium can mineralize 2,4,6-TCP. The initial step involves an oxidative dechlorination at the C-4 position, catalyzed by lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP), to form 2,6-dichloro-1,4-benzoquinone. nih.gov This intermediate is then reduced to 2,6-dichlorohydroquinone, which undergoes further reductive dechlorination before the aromatic ring is cleaved. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are highly effective for 2,4,6-TCP degradation. A comparative study of different AOPs showed that the UV/Fenton process was the most effective, achieving 90% removal under optimal conditions. researchgate.net The degradation efficiency generally follows the order: UV/Fenton > UV/TiO2 > UV/H2O2 > Fenton > UV. researchgate.net These processes lead to the mineralization of 2,4,6-TCP into CO2, H2O, and chloride ions. researchgate.net

The table below summarizes the efficiency of various AOPs in degrading 2,4,6-TCP.

| Degradation Process | Conditions | Degradation Efficiency (%) | Key Findings |

| UV/Fenton | pH=3, Fe²⁺=5 ppm, H₂O₂=100 ppm | 90 | Most effective process among those tested. researchgate.net |

| UV/TiO₂ | pH=6 | 93.6 | High degradation achieved at neutral pH. researchgate.net |

| UV/H₂O₂ | - | - | Less effective than UV/Fenton and UV/TiO₂. researchgate.net |

| ZVI/H₂O₂ | pH=3.2 | High | Achieved the highest degradation in a study comparing zero-valent iron (ZVI) with different peroxides. nih.gov |

| ZVI/PMS | pH > 3.2 | High | More efficient than ZVI/H₂O₂ at higher pH. nih.gov |

Comparative Analysis with this compound: The structure of this compound differs from 2,4,6-TCP by the presence of an aldehyde group and a different position for the hydroxyl group. These differences are expected to influence its degradation:

Additional Reaction Site: The aldehyde group provides an additional site for oxidative attack. This could potentially lead to a more rapid initial transformation compared to 2,4,6-TCP under oxidizing conditions, forming a carboxylic acid intermediate.

Electronic Effects: The positions of the hydroxyl and aldehyde groups influence the electron density of the aromatic ring, which can affect the rates of both oxidative and reductive dechlorination. The specific substitution pattern may make certain chlorine atoms more or less susceptible to removal compared to 2,4,6-TCP.

Intermediate Products: The degradation of this compound would likely proceed through different intermediates. While 2,4,6-TCP forms a benzoquinone intermediate via oxidative dechlorination, the pathway for the target compound might involve initial oxidation of the aldehyde group before or concurrent with dechlorination and ring hydroxylation steps.

The table below outlines the primary degradation intermediates identified for 2,4,6-TCP, which can serve as a reference for predicting potential pathways for related compounds.

| Parent Compound | Degradation Process | Identified Intermediates |

| 2,4,6-Trichlorophenol | Fungal (P. chrysosporium) | 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-dihydroxybenzene, 2-chloro-1,4-dihydroxybenzene, 1,2,4-trihydroxybenzene. nih.gov |

| 2,4,6-Trichlorophenol | Advanced Oxidation | Simple carboxylic acids (e.g., oxalic acid, formic acid) before complete mineralization. researchgate.net |

Advanced Research Applications and Future Perspectives for 2,4,6 Trichloro 3 Hydroxybenzaldehyde

Role in the Synthesis of Specialty Chemicals and Advanced Materials

2,4,6-Trichloro-3-hydroxybenzaldehyde serves as a valuable precursor in the creation of a variety of specialty chemicals and advanced materials, largely owing to the reactivity of its aldehyde, hydroxyl, and chloro functional groups.

The presence of multiple chlorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, making it a key component in the synthesis of specialized dyes and pigments. These chlorine atoms can enhance the stability and colorfastness of the resulting colorants. The aldehyde and hydroxyl groups provide reactive sites for further chemical modifications, allowing for the fine-tuning of the final product's properties. For instance, the aldehyde can undergo condensation reactions to form Schiff bases, which are often colored compounds themselves or can be used as ligands in the formation of metal complex dyes.

In the realm of advanced materials, the reactivity of this compound makes it a potential monomer for the synthesis of novel polymers. While specific examples for this particular aldehyde are still emerging, research on similar hydroxybenzaldehyde derivatives has demonstrated their utility in creating polymers with tailored properties. For example, polymers derived from hydroxybenzaldehydes have been investigated for their potential in biomedical applications and as functional materials. The incorporation of the trichlorinated benzene ring from this compound into a polymer backbone could impart properties such as enhanced thermal stability, flame retardancy, and chemical resistance.

Below is a table summarizing the potential applications in specialty chemicals and advanced materials:

| Application Area | Potential Role of this compound | Resulting Properties |

| Specialty Dyes | Precursor for azo dyes and other chromophores | Enhanced color fastness and stability |

| Pigments | Building block for high-performance pigments | Improved thermal and chemical resistance |

| Advanced Polymers | Monomer in polymerization reactions | Increased thermal stability, flame retardancy |

| Biocidal Materials | Incorporation into materials for antimicrobial properties | Long-lasting antimicrobial activity |

Potential as a Versatile Intermediate in Complex Organic Synthesis

The multifunctionality of this compound makes it a highly versatile intermediate for the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, and amines, through standard organic reactions.

For instance, the aldehyde can undergo Wittig reactions to form alkenes, or it can be a substrate in multicomponent reactions to build molecular complexity in a single step. The hydroxyl group can be protected and deprotected as needed during a synthetic sequence, allowing for selective reactions at other parts of the molecule. Furthermore, the chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, providing a handle to introduce a wide range of other functionalities.

While specific total syntheses of natural products employing this compound are not yet widely reported in the literature, its structural motifs are present in various biologically active compounds. The development of synthetic routes utilizing this aldehyde could provide more efficient access to these complex targets.

The following table outlines some of the key chemical transformations that highlight its versatility:

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | Potassium permanganate (B83412), etc. | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165), etc. | Alcohol |

| Reductive Amination | Amine, reducing agent | Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Nucleophilic Aromatic Substitution | Nucleophile, suitable conditions | Substituted Aryl Ring |

Development of New Synthetic Reagents and Catalysts

The unique electronic and steric properties of this compound make it an interesting scaffold for the development of new synthetic reagents and catalysts. The electron-withdrawing nature of the three chlorine atoms can influence the reactivity of the aldehyde and hydroxyl groups, potentially leading to novel chemical transformations.

One area of exploration is the use of this aldehyde to synthesize new ligands for catalysis. For example, Schiff base ligands can be readily prepared by the condensation of the aldehyde with a primary amine. The resulting ligands can then be complexed with various metals to form catalysts for a range of organic reactions. The steric bulk and electronic properties imparted by the trichlorinated phenyl ring could influence the selectivity and activity of these catalysts.

Furthermore, the compound itself or its derivatives could potentially act as organocatalysts. The combination of a hydroxyl group and an aldehyde on a highly substituted aromatic ring could enable unique modes of activation for certain substrates. Research in the broader field of halogenated organic compounds has shown their potential in various catalytic applications, and this compound represents an unexplored candidate in this area.

Applications in Analytical Chemistry Methodologies

While direct applications of this compound in analytical chemistry are not extensively documented, its chemical properties suggest several potential uses. The aldehyde group is known to react with various derivatizing agents, which could be exploited for the detection and quantification of this compound or other analytes.

For example, it could be used as a derivatizing agent itself to tag specific molecules with a UV-active or electrochemically active reporter group, facilitating their detection by techniques such as high-performance liquid chromatography (HPLC) or electrochemical sensors.

Moreover, the spectrophotometric properties of this compound and its derivatives could be utilized in the development of new analytical methods. For instance, its reaction with specific analytes to produce a color change could form the basis of a colorimetric sensor. The development of spectrophotometric methods for the simultaneous determination of isomers of hydroxybenzaldehydes suggests that similar techniques could be developed for mixtures containing this trichlorinated analogue.

Emerging Research Frontiers for Polyhalogenated Aromatic Aldehydes

The field of polyhalogenated aromatic compounds is an active area of research, with new applications continually being discovered. For polyhalogenated aromatic aldehydes like this compound, several emerging research frontiers can be identified.

One promising area is their use in materials science for the development of advanced functional materials. The incorporation of these halogen-rich moieties into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) could lead to materials with unique properties, such as enhanced porosity, catalytic activity, and selective adsorption capabilities.

In the field of medicinal chemistry, the biological activities of polyhalogenated compounds are being increasingly explored. The chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, halogen bonding is emerging as a significant intermolecular interaction in drug design, and polyhalogenated compounds are ideal candidates for exploiting this phenomenon.

Another frontier is the investigation of their environmental fate and degradation pathways. Understanding how these compounds behave in the environment is crucial for assessing their potential impact and for developing remediation strategies. This includes studying their microbial degradation and their potential to be transformed into other, potentially more or less toxic, compounds.

Finally, the unique reactivity of polyhalogenated aromatic aldehydes will continue to be exploited in the development of novel synthetic methodologies. Their use as building blocks for the synthesis of complex and highly functionalized molecules is a research area with significant potential for future discoveries.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4,6-Trichloro-3-hydroxybenzaldehyde to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst, as described in triazole-benzaldehyde coupling reactions . Adjust molar ratios (e.g., 1:1 aldehyde-to-reactant) and monitor reaction progress via TLC.

- Purification : Post-reflux, reduce pressure to evaporate solvents and filter the solid product. Recrystallize using ethanol/water mixtures to remove chlorinated byproducts.

- Yield Enhancement : Optimize reaction time (4–6 hours) and temperature (80–90°C) to balance kinetic vs. thermodynamic control.

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze -NMR in DMSO- to identify aldehyde protons (δ 9.8–10.2 ppm) and hydroxyl protons (δ 10.5–12.0 ppm). Use -NMR to confirm carbonyl (δ 190–200 ppm) and aromatic carbons.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and compare with structural data of analogous compounds (e.g., 3,5-dichloro-2-hydroxybenzaldehyde) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular formula (CHClO) and isotopic patterns for chlorine.

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer :

- Solvent Selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Pre-dissolve in DMSO for biological assays to avoid precipitation.

- Stability Considerations : Store under inert atmosphere (N) at 4°C to prevent oxidation of the aldehyde group. Monitor degradation via HPLC with UV detection (λ = 270 nm).

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Test inhibitory effects on cytochrome P450 isoforms using fluorometric substrates. Compare IC values with structurally similar aldehydes (e.g., fluorinated analogs) to assess electronic effects .

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the aldehyde group and catalytic residues (e.g., heme iron in P450). Chlorine substituents may enhance binding via hydrophobic interactions.

Q. How can researchers address contradictions in reported regioselectivity during electrophilic substitution reactions of this compound?

- Methodological Answer :

- Substituent Effects : The 2,4,6-trichloro groups are electron-withdrawing, directing electrophiles (e.g., nitronium ion) to the meta position relative to the hydroxyl group. Validate via nitration (HNO/HSO) and analyze products by LC-MS.

- Competitive Studies : Compare reactivity with 3,5-dichloro-2-ethoxybenzaldehyde to isolate steric vs. electronic contributions .

Q. What experimental strategies are effective for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis : Expose aqueous solutions to UV light (254 nm) and monitor degradation products (e.g., chlorinated phenols) via GC-MS.

- Hydrolysis : Conduct pH-dependent studies (pH 3–9) to assess stability. Acidic conditions may hydrolyze the aldehyde to carboxylic acid derivatives.

- Microbial Degradation : Use soil microcosms enriched with Pseudomonas spp. and track metabolite formation using -NMR .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to compute Fukui indices for electrophilic/nucleophilic sites. The aldehyde carbon is highly electrophilic, while chlorine atoms may act as weak nucleophilic centers.

- Reactivity Screening : Model Suzuki-Miyaura coupling with arylboronic acids using transition-state calculations. Compare activation energies for para vs. meta coupling sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.